![molecular formula C14H18N2 B3072736 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile CAS No. 1016873-24-7](/img/structure/B3072736.png)
3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile
説明
3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile, also known as MPBD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 214.31 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1CCN(CC1)c2cccc(N)c2 . This indicates that the compound contains a methylpiperidin-1-yl group attached to a benzonitrile group. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 214.31 g/mol .科学的研究の応用
Antiviral Activity
Research on derivatives of benzonitrile has identified compounds with significant antiviral activity against Hepatitis C Virus (HCV). A study by Xin-bei Jiang et al. (2020) on a related scaffold, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives, demonstrated a potent inhibitor of HCV, highlighting the potential of such compounds in antiviral therapy. The specific inhibitor, identified as L0909, blocks HCV replication by acting on the virus's entry stage, showing high sensitivity to clinical resistant HCV mutants and a synergistic effect with clinical drugs, making it a promising candidate for therapeutic applications (Jiang et al., 2020).
Antibacterial Activity
Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with 4-methylpiperidine functionalities, demonstrating valuable antibacterial properties. This study provides a foundation for the development of new antibacterial agents, highlighting the importance of structural modifications in enhancing biological activity (Aziz‐ur‐Rehman et al., 2017).
Coordination Chemistry
Research by Gloria Sairem et al. (2012) on cyclic π-perimeter hydrocarbon platinum group metal complexes with pendant nitrile groups from related ligands offers insights into the structural and spectral aspects of metal coordination. Such studies are crucial for understanding the fundamental chemistry that underpins potential catalytic and material science applications (Sairem et al., 2012).
Histamine Receptor Antagonism
Research on 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles by L. Black et al. (2007) explored conformationally constrained histamine H3 receptor antagonists, offering a pathway to enhance lipophilicity and central nervous system (CNS) penetration. Such compounds are valuable for their potential in treating CNS disorders, showcasing the versatility of benzonitrile derivatives in medicinal chemistry (Black et al., 2007).
Liquid Crystalline Behavior
The study on luminescent benzonitriles by T. N. Ahipa et al. (2014) revealed that certain derivatives exhibit liquid crystalline behavior, with potential applications in display technologies and materials science. This research underscores the importance of structural design in developing new materials with specific physical properties (Ahipa et al., 2014).
作用機序
Target of Action
Similar compounds have been noted to interact with tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.
Mode of Action
For instance, imatinib, a similar compound, inhibits the activity of tyrosine kinases .
Result of Action
If it acts similarly to imatinib, it may lead to the inhibition of cell growth and induction of apoptosis .
特性
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXBWHRCMUFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
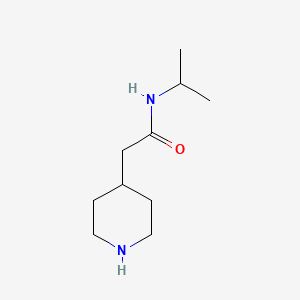

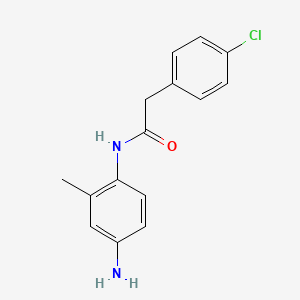
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)
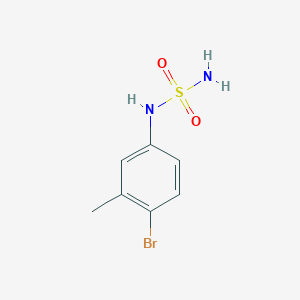

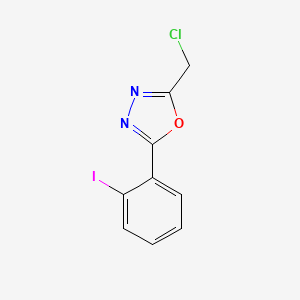

![N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide](/img/structure/B3072724.png)
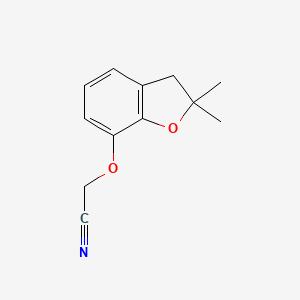
![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)

